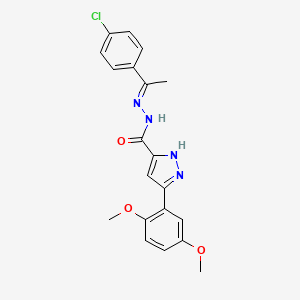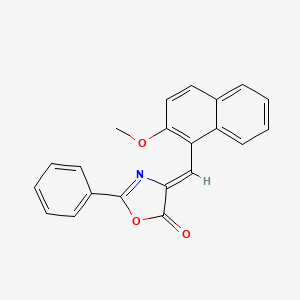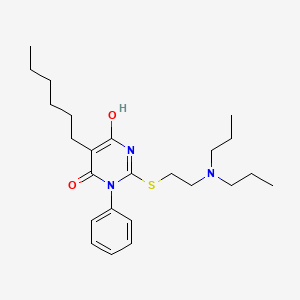
5(2,5-DI-Meo-PH)-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)-ethylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(2,5-DI-Meo-PH)-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)-ethylidene)hydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxy and chloro groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(2,5-DI-Meo-PH)-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)-ethylidene)hydrazide typically involves multiple steps. One common method includes the condensation of 2,5-dimethoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 4-chlorobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5(2,5-DI-Meo-PH)-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)-ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5(2,5-DI-Meo-PH)-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)-ethylidene)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5(2,5-DI-Meo-PH)-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)-ethylidene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The methoxy and chloro groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-DI-CL-PH)-2-(3,4-DI-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE
- 5-(2-CL-PH)-2-(4-CL-PHENYL)-7-MEO-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE
Uniqueness
Compared to similar compounds, 5(2,5-DI-Meo-PH)-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)-ethylidene)hydrazide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both methoxy and chloro groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H19ClN4O3 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19ClN4O3/c1-12(13-4-6-14(21)7-5-13)22-25-20(26)18-11-17(23-24-18)16-10-15(27-2)8-9-19(16)28-3/h4-11H,1-3H3,(H,23,24)(H,25,26)/b22-12+ |
InChI Key |
OQNBMJRRXVMEJC-WSDLNYQXSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=C(C=CC(=C2)OC)OC)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B15041283.png)
![ethyl 4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B15041295.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B15041304.png)
![N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B15041305.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B15041314.png)
![methyl 4-({[(2Z)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B15041316.png)

![N-{4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}acetamide](/img/structure/B15041328.png)
![4-[(2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B15041332.png)
![(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041335.png)
![2-oxo-2-phenylethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B15041349.png)

![(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15041357.png)
![N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B15041370.png)
